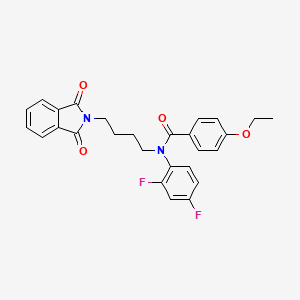![molecular formula C15H13FN2O2S B2727989 1-(3-fluorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole CAS No. 886923-27-9](/img/structure/B2727989.png)
1-(3-fluorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(3-fluorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole” is a complex organic molecule that contains several functional groups, including a fluorobenzyl group, a methylsulfonyl group, and a benzo[d]imidazole group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups. The benzo[d]imidazole group is a fused ring system that is part of many biologically active compounds .Chemical Reactions Analysis
Imidazole derivatives are known to participate in a variety of chemical reactions. They can act as both nucleophiles and electrophiles, and their reactivity can be influenced by the other functional groups present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups can affect properties like solubility, melting point, and reactivity .科学的研究の応用
Synthesis and Structural Analysis
The research surrounding 1-(3-Fluorobenzyl)-2-(Methylsulfonyl)-1H-benzo[d]imidazole predominantly focuses on its synthesis and structural analysis. For instance, Huang Jin-qing (2009) synthesized a similar compound, 1-(4-Fluorobenzyl)-2-chloro-1H-benzo[d]imidazole, through a series of reactions including cyclization, N-alkylation, hydrolyzation, and chlorination, achieving an overall yield of 56.4% (Huang Jin-qing, 2009). Similarly, Kumar et al. (2016) explored the crystal structure of Ethyl 2-(4-cyanophenyl)-1-(4-fluorobenzyl)-1H-benzo[d]imidazole-5-carboxylate, providing insights into the molecular geometry and interactions within such compounds (S. M. Kumar et al., 2016).
Antimicrobial and Antioxidant Activities
The antimicrobial and antioxidant properties of benzimidazole derivatives have been a subject of interest. Menteşe et al. (2015) found that some benzimidazole derivatives containing triazole, thiadiazole, oxadiazole, and morpholine rings exhibited significant α-glucosidase inhibitory, antimicrobial, and antioxidant activities. Specifically, compounds with oxadiazole and thiosemicarbazide derivatives demonstrated notable DPPH scavenging activity, indicating potential antioxidant benefits (E. Menteşe, S. Ülker, & B. Kahveci, 2015).
Potential Non-Linear Optical (NLO) Materials
Manikandan, Perumal, and Jayamoorthy (2019) synthesized and characterized 1-(2,4-difluorobenzyl)-2-(2,4-difluorophenyl)-6-methyl-1H-benzo[d]imidazole and related compounds, identifying them as promising candidates for non-linear optical (NLO) materials. These findings are based on significant values of molecular hyperpolarizabilities and fine microscopic NLO behavior, suggesting their utility in various NLO devices (I. Manikandan, M. Perumal, & K. Jayamoorthy, 2019).
Anticancer Potential
Narsimha R Penthala et al. (2011) explored the synthesis and in vitro screening of novel N-benzyl aplysinopsin analogs, including compounds structurally similar to this compound, as potential anticancer agents. Their research identified compounds exhibiting potent growth inhibition against certain melanoma and ovarian cancer cells, indicating the anticancer potential of these analogs (Narsimha R Penthala, Thirupathi Reddy Yerramreddy, & P. Crooks, 2011).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-[(3-fluorophenyl)methyl]-2-methylsulfonylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O2S/c1-21(19,20)15-17-13-7-2-3-8-14(13)18(15)10-11-5-4-6-12(16)9-11/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEAUVWBAJMRSPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

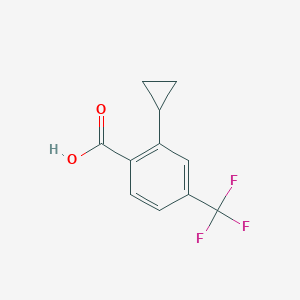
![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide](/img/structure/B2727911.png)
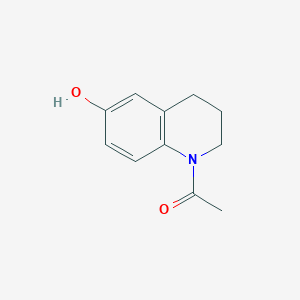
![N-(5-(N,N-dimethylsulfamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2727915.png)

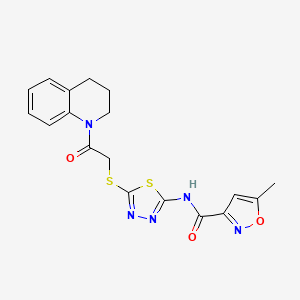
![2-((2-methoxyethyl)amino)-3-(4-methoxyphenyl)-8-methyl-4H-furo[3,2-c]chromen-4-one](/img/structure/B2727918.png)
![N-(4-fluorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2727920.png)
![3-fluoro-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2727921.png)
![N'-[2-(1H-benzimidazol-2-ylsulfanyl)propanoyl]pyridine-4-carbohydrazide](/img/structure/B2727922.png)
![N-(3,3-diphenylpropyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2727924.png)
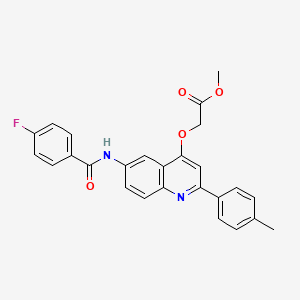
![2-[6-(4-Methoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-nitrophenyl)ethanone](/img/structure/B2727926.png)
